

# Physical and chemical properties of 1-(2-Chlorophenyl)imidazole.

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## Compound of Interest

Compound Name: 1-(2-Chlorophenyl)imidazole

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An In-depth Technical Guide to **1-(2-Chlorophenyl)imidazole**

## Introduction: A Core Heterocycle in Modern Chemistry

**1-(2-Chlorophenyl)imidazole**, with CAS Registry Number 51581-50-1, is a substituted aromatic heterocyclic compound that has garnered interest within the scientific community. It belongs to the imidazole family, a class of five-membered diazole heterocycles integral to numerous biological processes and synthetic applications. The imidazole ring system is a fundamental building block in nature, most notably found in the amino acid histidine and the hormone histamine, where it plays a crucial role in enzymatic catalysis and cell signaling.<sup>[1]</sup>

The structure of **1-(2-Chlorophenyl)imidazole** is characterized by an imidazole ring linked at the N1 position to a phenyl ring, which is substituted with a chlorine atom at the ortho (position 2) position.<sup>[2]</sup> This specific substitution pattern—the presence and location of the chlorine atom—significantly influences the molecule's electronic properties, steric hindrance, lipophilicity, and ultimately, its chemical reactivity and biological activity.<sup>[2]</sup> This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **1-(2-Chlorophenyl)imidazole**, offering insights into its synthesis, analysis, and potential applications for professionals in research and drug development.

## Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and application. The properties of **1-(2-Chlorophenyl)imidazole** are summarized below, reflecting its aromatic and heterocyclic nature.

Property	Value	Source(s)
CAS Number	51581-50-1	[2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> CIN <sub>2</sub>	[2][3][4]
Molecular Weight	178.62 g/mol	[2][3][4]
Appearance	Liquid	[2]
Boiling Point	108 °C / 1 torr	[4]
Density	1.25 g/cm <sup>3</sup>	[4]
Refractive Index (n <sup>20</sup> /D)	1.5900	[4]
Solubility	Moderate solubility in organic solvents; limited in water.	[2]

#### Causality and Insights:

- Molecular Structure and State:** The compound's molecular weight and structure contribute to its liquid state at room temperature, with a relatively high boiling point indicative of significant intermolecular forces (dipole-dipole interactions).
- Solubility Profile:** The presence of the hydrophobic chlorophenyl ring dominates the molecule's character, leading to limited aqueous solubility.<sup>[2]</sup> However, the nitrogen atoms in the imidazole ring can participate in hydrogen bonding, affording moderate solubility in polar organic solvents. This balance of hydrophobicity and polarity is a key consideration in drug design for membrane permeability and interaction with biological targets.
- Influence of the Chlorine Atom:** The electronegative chlorine atom at the ortho position creates a dipole moment and influences the electronic distribution across the phenyl ring. This can affect the molecule's interaction with biological macromolecules and its metabolic stability.<sup>[2]</sup>

# Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of **1-(2-Chlorophenyl)imidazole**. The expected spectral characteristics are detailed below, based on data from analogous structures and foundational principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be complex due to the ortho-substitution.
  - Chlorophenyl Protons (4H): These protons would appear in the aromatic region (approx.  $\delta$  7.2-7.8 ppm). The ortho-substitution pattern leads to a complex multiplet structure.
  - Imidazole Protons (3H): The proton at the C2 position of the imidazole ring (between the two nitrogens) would be the most deshielded, appearing as a singlet around  $\delta$  7.8-8.2 ppm. The protons at C4 and C5 would appear as distinct signals, likely between  $\delta$  7.0-7.5 ppm. The exact shifts are influenced by the anisotropic effect of the adjacent phenyl ring. This is consistent with data from similarly structured imidazole derivatives.[5][6]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides a map of the carbon skeleton.
  - Chlorophenyl Carbons (6C): Six distinct signals are expected in the aromatic region (approx.  $\delta$  120-140 ppm). The carbon atom bonded to chlorine (C-Cl) would show a characteristic shift around  $\delta$  130-135 ppm.
  - Imidazole Carbons (3C): The C2 carbon is the most deshielded, appearing around  $\delta$  135-145 ppm. The C4 and C5 carbons would resonate at lower field strengths, typically between  $\delta$  115-130 ppm.[6]

## Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for **1-(2-Chlorophenyl)imidazole** would include:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$ : Aromatic C-H stretching vibrations.
- $\sim 1600, 1500, 1475\text{ cm}^{-1}$ : C=C and C=N stretching vibrations characteristic of the aromatic phenyl and imidazole rings.[6][7]

- $\sim 1100$ - $1000 \text{ cm}^{-1}$ : C-N stretching vibrations.
- $\sim 750 \text{ cm}^{-1}$ : A strong band indicating ortho-disubstitution on the phenyl ring (C-H out-of-plane bending).
- $\sim 800$ - $600 \text{ cm}^{-1}$ : C-Cl stretching vibration. A reference gas-phase IR spectrum is available in the NIST Chemistry WebBook for detailed comparison.[\[3\]](#)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion ( $\text{M}^+$ ): A prominent molecular ion peak would be observed at  $\text{m/z}$  178.
- Isotope Peak ( $\text{M}+2$ ) $^+$ : Due to the presence of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes), an  $\text{M}+2$  peak at  $\text{m/z}$  180 with an intensity of approximately one-third of the  $\text{M}^+$  peak is a definitive characteristic.[\[8\]](#)
- Key Fragments: Fragmentation may involve the loss of HCN ( $\text{m/z}$  27) from the imidazole ring or cleavage of the bond between the two rings.[\[8\]](#)

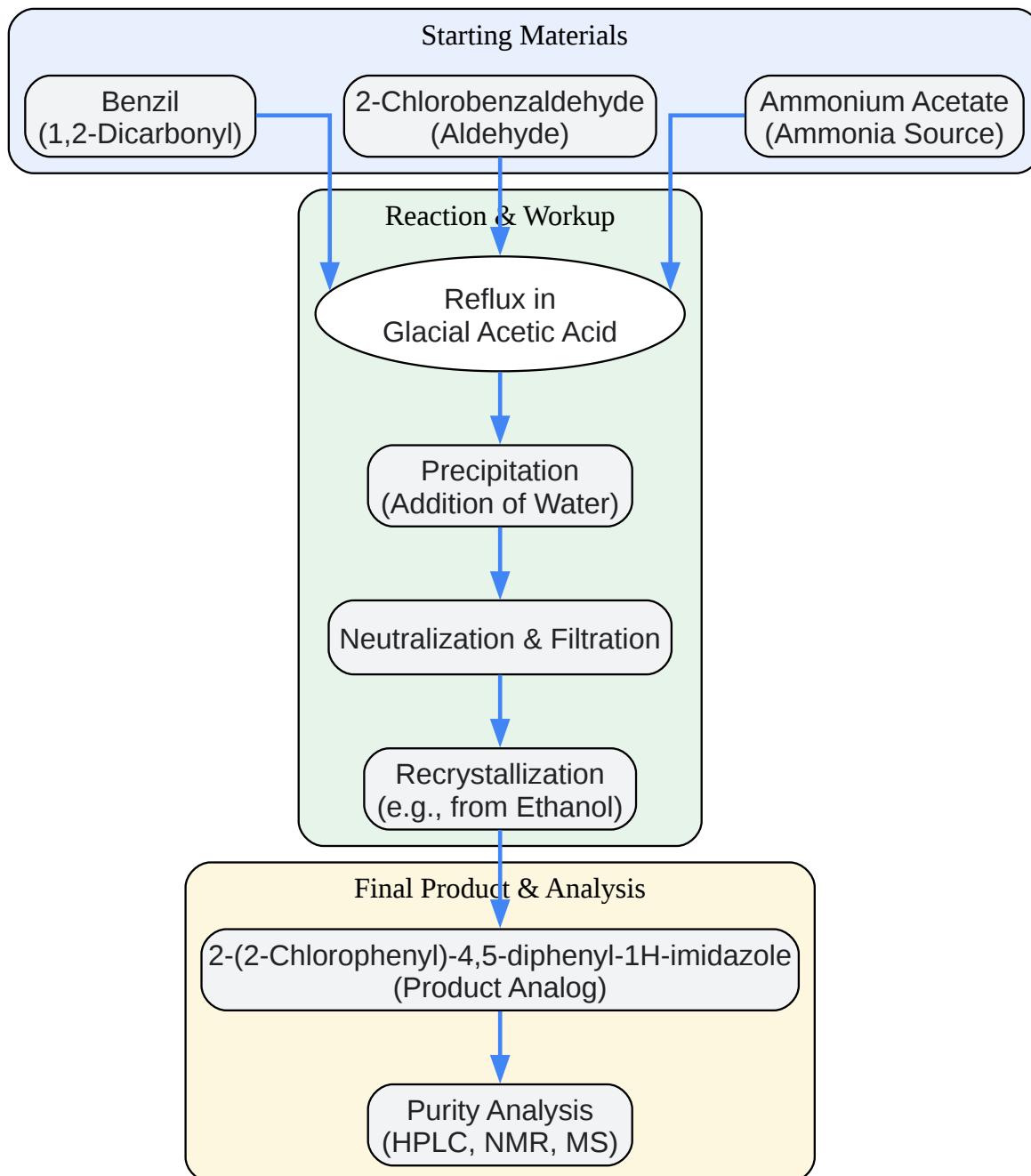
## Chemical Synthesis and Analysis Workflow

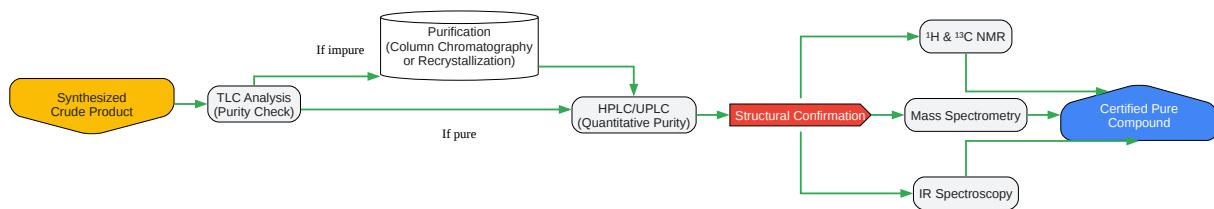
Understanding the synthesis and subsequent analysis is crucial for ensuring the quality and reliability of the compound for research purposes.

## General Synthesis Pathway

While various methods exist for synthesizing substituted imidazoles, a common and robust approach is the Radziszewski reaction or variations thereof. This involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). For N-substituted imidazoles like the topic compound, a primary amine (2-chloroaniline) would be used instead of ammonia.

A representative workflow for a related synthesis is outlined below.[\[9\]](#)



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